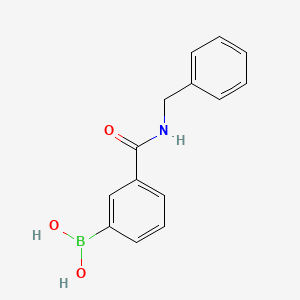

3-(N-Benzylaminocarbonyl)phenylboronic acid

描述

3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl 3-boronobenzamide, is an organic compound with the molecular formula C14H14BNO3 and a molecular weight of 255.08 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards .

化学反应分析

Types of Reactions

3-(N-Benzylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the boronic acid moiety and an organic halide, facilitated by a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Resulting from oxidation reactions.

Substituted Benzamides: Produced via nucleophilic substitution.

科学研究应用

Drug Delivery Systems

Polymeric Nanoparticles

One of the prominent applications of phenylboronic acid derivatives, including 3-(N-Benzylaminocarbonyl)phenylboronic acid, is in the development of polymeric nanoparticles for targeted drug delivery. These nanoparticles can be designed to interact specifically with carbohydrates present on tumor cells, enhancing the uptake of therapeutic agents. For instance, studies have shown that phenylboronic acid-decorated chitosan nanoparticles exhibit improved cellular internalization in tumor models compared to non-decorated counterparts, facilitating effective drug delivery to cancerous tissues .

Micellar Formulations

Research has demonstrated the potential of using this compound in micellar formulations that are responsive to physiological conditions such as pH and glucose concentration. These micelles can encapsulate drugs and release them in a controlled manner, making them suitable for treating diseases like bladder cancer. The sustained release profile observed in these formulations indicates their effectiveness in prolonging drug action at targeted sites .

Biosensors

Glucose Sensing

The ability of phenylboronic acid derivatives to form reversible complexes with sugars has been harnessed for developing biosensors. This compound can be utilized in creating sensors that detect glucose levels in biological fluids. This application is particularly relevant for diabetes management, where accurate glucose monitoring is crucial. The binding affinity between the boronic acid moiety and glucose allows for sensitive detection methods that can be integrated into wearable technology .

Therapeutic Applications

Anticancer Activity

The anticancer properties of boronic acids have been widely studied, with compounds like this compound showing promise in inhibiting tumor growth. The mechanism often involves the disruption of cellular processes critical for cancer cell survival and proliferation. For example, boronic acids have been found to inhibit proteasome activity, which is essential for degrading proteins that regulate cell cycle and apoptosis .

Antibacterial Properties

In addition to anticancer effects, phenylboronic acids exhibit antibacterial activity. Their ability to interfere with bacterial signaling pathways makes them potential candidates for developing new antibiotics or adjuvants that enhance the efficacy of existing antibacterial agents .

Case Studies and Research Findings

作用机制

The mechanism of action of 3-(N-Benzylaminocarbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and protein binding studies. The benzylamine group can also participate in amide bond formation, adding to its versatility in chemical reactions.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the benzylamine group.

3-Aminophenylboronic Acid: Similar structure but without the benzylaminocarbonyl group, used in different synthetic applications.

Benzylboronic Acid: Contains a benzyl group but lacks the aminocarbonyl functionality.

Uniqueness

3-(N-Benzylaminocarbonyl)phenylboronic acid is unique due to its combination of a boronic acid moiety and a benzylaminocarbonyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in organic synthesis and medicinal chemistry .

生物活性

3-(N-Benzylaminocarbonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and antimicrobial properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H16BNO3. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

Enzyme Inhibition

Research indicates that this compound may exhibit significant enzyme inhibition properties. Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This characteristic is particularly relevant in the development of therapeutic agents targeting various diseases, including cancer and diabetes.

Table 1: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Serine Protease | Competitive | 5.2 | |

| Carbonic Anhydrase | Non-competitive | 12.8 |

Antimicrobial Activity

In addition to enzyme inhibition, this compound has shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

The mechanism by which this compound exerts its biological effects primarily involves its interaction with target enzymes and microbial cells. The boronic acid moiety allows for the formation of reversible covalent bonds with hydroxyl groups present on the target molecules, leading to inhibition of enzymatic activity or disruption of bacterial cell wall synthesis.

Case Study 1: Anticancer Properties

A study explored the anticancer potential of boronic acid derivatives, including this compound, against various cancer cell lines. The compound demonstrated selective cytotoxicity towards HeLa cells, with an IC50 value of 15 µM, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antibacterial Efficacy

In another investigation, the antibacterial efficacy of this compound was evaluated against clinical isolates of E. coli and S. aureus. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, supporting its use as a potential antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(N-Benzylaminocarbonyl)phenylboronic acid, and how can purity be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous phenylboronic acid derivatives (e.g., 3-Benzyloxyphenylboronic acid) are synthesized via Suzuki-Miyaura cross-coupling or palladium-catalyzed borylation. For purity optimization, techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are recommended. Purity validation via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹¹B NMR spectroscopy ensures minimal anhydride impurities, a common issue noted in commercial batches .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

- Methodological Answer : Vibrational spectroscopy (FT-IR) identifies functional groups like the boronic acid (-B(OH)₂) and benzylaminocarbonyl moieties. Electronic properties can be analyzed via UV-Vis spectroscopy (λmax shifts in buffered solutions). X-ray crystallography resolves crystal packing and bond angles, while ¹¹B NMR quantifies boronic acid speciation (trigonal vs. tetrahedral) under varying pH .

Q. What are the key solubility challenges for this compound in aqueous systems, and how can they be mitigated?

- Methodological Answer : Phenylboronic acids often exhibit limited aqueous solubility due to hydrophobic aryl groups. To enhance solubility, strategies include:

- pH adjustment : Utilize boronic acid’s pH-dependent equilibrium (e.g., buffer at pH >8.5 to promote tetrahedral boronate formation).

- Co-solvents : Add DMSO or ethanol (≤10% v/v) to maintain biocompatibility.

- Derivatization : Introduce hydrophilic substituents (e.g., PEGylation), as seen in ortho-hydroxyalkyl arylboronic acids .

Q. How does the benzylaminocarbonyl group influence the reactivity of the boronic acid moiety?

- Methodological Answer : The electron-withdrawing benzylaminocarbonyl group at the meta position stabilizes the boronic acid via resonance, reducing its Lewis acidity. This decreases its binding affinity for diols (e.g., glucose) compared to unsubstituted phenylboronic acids. Reactivity assays (e.g., fluorescence quenching with alizarin red S) can quantify this effect .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon) at −20°C to prevent oxidation. Desiccate to avoid hydration/dehydration cycles that form anhydride byproducts. For long-term stability, lyophilize and store as a potassium trifluoroborate salt, which resists protodeboronation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the binding behavior of this compound with biological targets?

- Methodological Answer : Density Functional Theory (DFT/B3LYP) with a 6-311++G(d,p) basis set models the compound’s conformational stability and frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) simulates interactions with glycoproteins, prioritizing 4,6-diol binding sites on carbohydrates, as observed in ortho-substituted boronic acids .

Q. What experimental approaches resolve contradictions in reported binding constants (K) for boronic acid-diol interactions?

- Methodological Answer : Discrepancies arise from pH, temperature, and competing anions (e.g., phosphate). Use isothermal titration calorimetry (ITC) to measure K under controlled conditions. For example, 3-(Propionamido)phenylboronic acid shows pH-dependent K anomalies with sialic acid (K = 37.6 at pH 7.4 vs. 5.3 for glucose), attributed to intramolecular B-N coordination .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

- Methodological Answer : Leverage its pH/reactive oxygen species (ROS)-responsive boronic acid group. Conjugate with hyaluronic acid via diol-boronate ester bonds for targeted cancer therapy. Validate release kinetics in vitro using Franz diffusion cells and LC-MS quantification .

Q. What strategies improve selectivity for specific glycosylated biomarkers (e.g., sialic acid vs. glucose)?

- Methodological Answer : Structural mimicry of Neu5Ac’s 4,6-diol geometry enhances selectivity. Synthesize dimeric or trimeric boronic acid scaffolds to exploit multivalency effects. Surface plasmon resonance (SPR) screens affinity against immobilized glycans .

Q. How do steric effects from the benzylaminocarbonyl group impact molecular recognition in crowded biological environments?

属性

IUPAC Name |

[3-(benzylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BNO3/c17-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(18)19/h1-9,18-19H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCLAQJSSJOSFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390774 | |

| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625470-96-4 | |

| Record name | 3-(N-BENZYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。